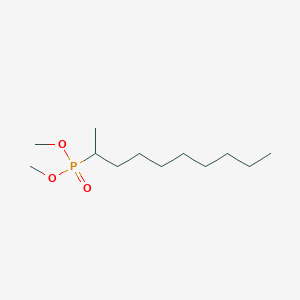![molecular formula C21H39NOS B14235330 10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate CAS No. 586966-66-7](/img/structure/B14235330.png)
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate is an organic compound with a complex structure It is characterized by the presence of a thiocyanate group attached to a decyl chain, which is further connected to a 3,7-dimethyloct-6-en-1-yl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethyloct-6-en-1-ol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the thiocyanate group replaces the bromine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloct-6-en-1-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.
3,7-Dimethyloct-6-en-1-yl propyl carbonate: Contains a carbonate group instead of a thiocyanate group.
3,7-Dimethyloct-6-en-1-yl dodecanoate: Features a dodecanoate group instead of a thiocyanate group.
Uniqueness
10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
586966-66-7 |
|---|---|
Fórmula molecular |
C21H39NOS |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
10-(3,7-dimethyloct-6-enoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H39NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,21H,4-12,14-18H2,1-3H3 |
Clave InChI |
WIVSLFRXNLAYLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOCCCCCCCCCCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



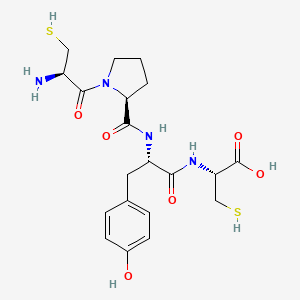
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
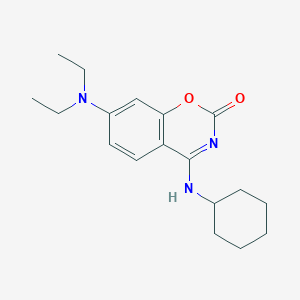
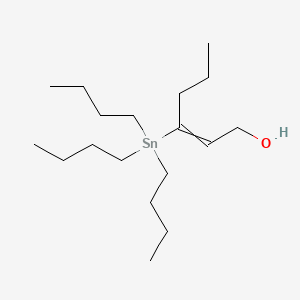
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

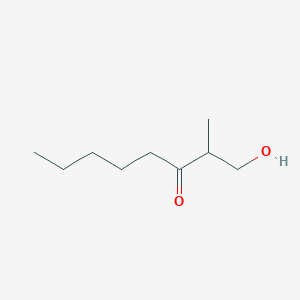
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
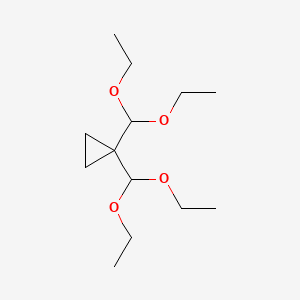
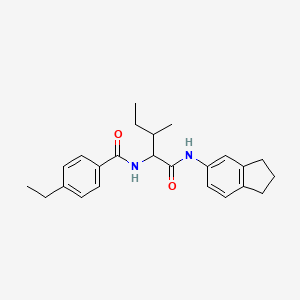
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
